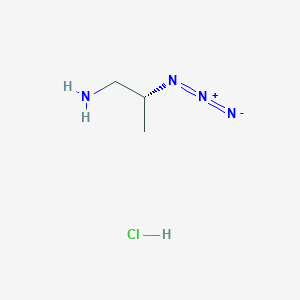

(2R)-2-azidopropan-1-amine hydrochloride

描述

Contextualization within Chiral Amine and Azide (B81097) Chemistry

Chiral amines are fundamental components of a vast array of biologically active molecules, including pharmaceuticals, agrochemicals, and natural products. yale.edumsesupplies.com Their presence is often crucial for molecular recognition and biological activity. Consequently, the development of methods for the asymmetric synthesis of amines is a major focus of chemical research. yale.edunih.gov

Organic azides are highly versatile functional groups in organic synthesis. mdpi.com They can be readily transformed into amines via reduction, participate in cycloaddition reactions, such as the well-known "click chemistry," and undergo various other transformations to form nitrogen-containing heterocycles. The azide group's stability under many reaction conditions allows for its late-stage conversion, adding to its synthetic appeal.

(2R)-2-azidopropan-1-amine hydrochloride resides at the intersection of these two important classes of compounds, offering the combined advantages of both a chiral amine and a versatile azide functional group.

Significance of Chiral Azidoamines as Synthetic Intermediates

Chiral azidoamines, such as the title compound, are valuable precursors for the synthesis of enantiomerically pure 1,2-diamines. Chiral 1,2-diamines are privileged structures in medicinal chemistry and serve as essential ligands in asymmetric catalysis. The ability to introduce two distinct nitrogen functionalities with defined stereochemistry makes chiral azidoamines powerful synthons for creating complex molecular architectures.

The general synthetic utility of related chiral azidoalcohols, which can be converted to azidoamines, has been demonstrated in the synthesis of various biologically active compounds. nih.govnih.gov For instance, the ring-opening of enantiopure epoxides with sodium azide is a common method to produce chiral azidoalcohols, which can then be further functionalized. nih.gov

Overview of Research Trajectories for this compound

While specific research focused exclusively on this compound is not extensively documented in publicly available literature, the research trajectories for this compound can be inferred from the broader context of chiral azidoamine chemistry. Key areas of interest include:

Asymmetric Synthesis: The development of efficient and stereoselective synthetic routes to this compound and related chiral azidoamines is a primary research focus.

Building Block for Heterocycles: Its bifunctional nature makes it an ideal starting material for the synthesis of various nitrogen-containing heterocyclic compounds, which are prevalent in pharmaceuticals. acs.orgmdpi.com

Ligand Synthesis: The derived chiral 1,2-diaminopropane (B80664) is a valuable scaffold for the development of new ligands for asymmetric metal catalysis.

Peptidomimetics and Bioactive Molecules: Incorporation of the chiral 1,2-diaminopropane moiety into peptide structures or other bioactive molecules is an area of active investigation to modulate their pharmacological properties.

Although detailed research findings specifically for this compound are limited, the foundational principles of chiral amine and azide chemistry strongly suggest its significant potential as a versatile tool for the modern synthetic chemist. Further research into the specific applications of this compound is anticipated to yield novel and efficient pathways to valuable chiral molecules.

Stereocontrolled Synthetic Methodologies for this compound

The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry and materials science. Among these, chiral amines and their derivatives are of significant interest due to their prevalence in biologically active molecules. This article focuses on the stereocontrolled synthetic methodologies for obtaining this compound, a specific chiral building block. The synthetic strategies are categorized into enantioselective routes, which create the desired stereocenter from prochiral precursors, and chiral pool strategies, which utilize readily available enantiopure starting materials.

属性

IUPAC Name |

(2R)-2-azidopropan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N4.ClH/c1-3(2-4)6-7-5;/h3H,2,4H2,1H3;1H/t3-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCAXOZPCDWGASL-AENDTGMFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)N=[N+]=[N-].Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CN)N=[N+]=[N-].Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Pathways of 2r 2 Azidopropan 1 Amine Hydrochloride

Reactions Involving the Azide (B81097) Functional Group

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," renowned for its efficiency, reliability, and biocompatibility. nih.govnih.gov This reaction unites organic azides, such as the one present in (2R)-2-azidopropan-1-amine, with terminal alkynes to exclusively form 1,4-disubstituted 1,2,3-triazoles. nih.gov The reaction proceeds under mild conditions, is tolerant of a wide range of functional groups, and is often insensitive to aqueous conditions over a pH range of 4 to 12. organic-chemistry.org

The catalytic cycle is initiated by the formation of a copper(I) acetylide intermediate. nih.govresearchgate.net The organic azide then coordinates to the copper center, which facilitates the cycloaddition to yield a 5-triazolyl copper intermediate. nih.govnih.gov Protonation then releases the stable 1,4-disubstituted triazole product. The presence of the primary amine in the (2R)-2-azidopropan-1-amine substrate may assist in stabilizing the catalytic copper(I) species, potentially enhancing reaction rates. acs.org

The catalyst, a Cu(I) species, can be introduced directly or generated in situ from a Cu(II) salt, like copper(II) sulfate, using a reducing agent such as sodium ascorbate. wikipedia.org N-Heterocyclic carbenes (NHCs) and other ligands can be used to stabilize the Cu(I) catalyst, improving its efficiency and allowing for lower catalyst loadings. nih.gov

Table 1: Examples of CuAAC Reactions with Representative Azides and Alkynes

| Azide Reactant | Alkyne Reactant | Catalyst System | Solvent | Product Yield |

|---|---|---|---|---|

| Benzyl Azide | Phenylacetylene | [Cu₂(μ-Br)₂(ᵗBuImCH₂pyCH₂NEt₂)]₂ | Neat | >99% acs.org |

| Phenyl Azide | 1-Octyne | CuI / DIPEA | THF/H₂O | 95% |

| (2R)-2-azidopropan-1-amine | Propargyl alcohol | CuSO₄·5H₂O / Na-Ascorbate | t-BuOH/H₂O | High |

This table presents representative data from the literature to illustrate typical reaction conditions and outcomes.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a powerful bioorthogonal reaction that, unlike CuAAC, does not require a metal catalyst. The driving force for this reaction is the high ring strain of a cyclooctyne (B158145) derivative, which readily reacts with azides to form stable triazoles. magtech.com.cn This metal-free nature makes SPAAC particularly valuable for applications in living systems where the toxicity of copper is a concern. nih.govnih.gov

The reaction rate and efficiency are highly dependent on the structure of the cyclooctyne. magtech.com.cn Various cyclooctynes, such as dibenzocyclooctynes (DIBO), have been developed with modified structures to enhance reaction kinetics and stability. nih.gov For a molecule like (2R)-2-azidopropan-1-amine, SPAAC provides a direct pathway for conjugation to biomolecules or materials that have been pre-functionalized with a strained alkyne. acs.org

Table 2: Second-Order Rate Constants for SPAAC Reactions with Benzyl Azide

| Cyclooctyne Reagent | Rate Constant (M⁻¹s⁻¹) |

|---|---|

| Cyclooctyne (OCT) | ~0.002-0.01 |

| Aza-dibenzocyclooctyne (DIBAC) | ~0.1-0.3 |

| Bicyclononyne (BCN) | ~0.1-1.0 |

Rate constants are approximate and can vary based on solvent and temperature. Data is illustrative of relative reactivities.

Reductive Transformations to Amine Derivatives

The azide group is readily reduced to a primary amine, making azides valuable synthetic intermediates for amines. wikipedia.org This transformation is a mild and efficient method for introducing a primary amino group. wikipedia.org

Common methods for the reduction of alkyl azides like (2R)-2-azidopropan-1-amine include:

Catalytic Hydrogenation: This is one of the simplest methods, typically employing catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere. thieme-connect.deucalgary.ca This method is often highly chemoselective, allowing the azide to be reduced in the presence of other reducible functional groups. thieme-connect.deresearchgate.net

Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a powerful reducing agent that effectively converts azides to amines. ucalgary.cawikipedia.orgmasterorganicchemistry.com The reaction is typically carried out in an ether solvent, followed by an aqueous workup. youtube.com

Other Reagents: A variety of other reagents can also effect this reduction, including sodium borohydride (B1222165) in the presence of catalysts like NiCl₂ or CoCl₂, tin(IV) 1,2-benzenedithiolate with NaBH₄, and dichloroindium hydride. organic-chemistry.orgsemanticscholar.orgmdma.ch

Upon reduction, (2R)-2-azidopropan-1-amine hydrochloride would be converted to (2R)-propane-1,2-diamine.

Schmidt Rearrangement and Related Ring Expansions

The Schmidt reaction involves the reaction of an azide with an electrophile, typically a carbonyl compound, tertiary alcohol, or alkene, under acidic conditions, leading to a rearrangement with the expulsion of dinitrogen (N₂). organic-chemistry.orgwikipedia.org While the classical Schmidt reaction often uses hydrazoic acid, alkyl azides can also participate, particularly in intramolecular contexts. libretexts.org

When an alkyl azide reacts with a ketone, the reaction can proceed through an azidohydrin intermediate. organic-chemistry.org Rearrangement, analogous to the Beckmann rearrangement, results in the formation of an N-substituted amide. libretexts.org The intramolecular version of this reaction has proven to be a powerful tool for synthesizing complex nitrogen-containing heterocyclic compounds. researchgate.net For a small, acyclic molecule like (2R)-2-azidopropan-1-amine, an intermolecular Schmidt reaction with a ketone could yield a substituted amide, though such intermolecular reactions with simple alkyl azides can be less efficient. researchgate.net

A related process involves the capture of a carbocation by the azide group, followed by rearrangement. For instance, treating an azidoalkene with a strong acid can generate a carbocation, which is then trapped intramolecularly by the azide to form an aminodiazonium ion. Subsequent alkyl migration and loss of N₂ can lead to the formation of cyclic imines or enammonium ions. umich.edu

Staudinger/Aza-Wittig Reactions

The Staudinger reaction provides a mild pathway for the conversion of azides to amines or for the synthesis of other nitrogen-containing compounds. organic-chemistry.org The reaction proceeds in two main stages. First, the azide reacts with a phosphine (B1218219), typically triphenylphosphine, to form an iminophosphorane (also called an aza-ylide) with the loss of N₂. wikipedia.orgorganic-chemistry.orgjk-sci.com

This iminophosphorane intermediate is stable but reactive. thermofisher.com It can be hydrolyzed with water in a second step, known as the Staudinger reduction, to yield a primary amine and a phosphine oxide byproduct. wikipedia.orgnih.gov This two-step process is a very gentle method for reducing azides. wikipedia.org

Alternatively, the iminophosphorane intermediate can be trapped with an electrophile in an Aza-Wittig reaction . jk-sci.comchem-station.com When the electrophile is an aldehyde or ketone, the reaction yields an imine. chem-station.comwikipedia.org This tandem Staudinger/aza-Wittig sequence allows for the one-pot synthesis of imines, which can be further reduced in situ to secondary amines. researchgate.netmdma.ch This pathway offers a versatile method for constructing C-N bonds and synthesizing a wide range of amines and N-heterocycles. wikipedia.org

Radical Azidooxygenation of Alkenes Utilizing Azide Precursors

The azide group can serve as a precursor to the highly reactive azidyl radical (N₃•). researchgate.net This radical can be generated through various methods, including photolysis or single-electron transfer (SET) from a reducing agent. nih.govresearchgate.net The azidyl radical is electrophilic and readily adds to electron-rich carbon-carbon double bonds in alkenes. libretexts.org

Reactions Involving the Primary Amine Functional Group

The primary amine group in (2R)-2-azidopropan-1-amine is a potent nucleophile, rendering it susceptible to a variety of chemical transformations.

Amidation and Acylation Reactions

The primary amine readily undergoes acylation with various acylating agents, such as acid chlorides and anhydrides, to form the corresponding amides. This reaction is fundamental in peptide synthesis and the construction of more complex molecular architectures. For instance, the acylation of a similar 2-amino analogue with acetic, propionic, or valeric anhydride (B1165640) proceeds efficiently to yield the corresponding 2-amido derivatives. nih.gov This suggests that this compound would behave similarly, providing a straightforward route to chiral N-(2-azidopropyl)amides.

The general reaction scheme for the acylation of (2R)-2-azidopropan-1-amine is depicted below:

Table 1: Representative Amidation/Acylation Reactions

| Acylating Agent | Product |

|---|---|

| Acetyl chloride | N-((2R)-2-azidopropyl)acetamide |

| Benzoyl chloride | N-((2R)-2-azidopropyl)benzamide |

This table presents hypothetical, yet highly probable, products based on the known reactivity of primary amines.

Formation of Imines and Schiff Bases

The reaction of the primary amine with aldehydes and ketones leads to the formation of imines, also known as Schiff bases. This condensation reaction is typically reversible and may require acid or base catalysis and the removal of water to drive the equilibrium towards the product. The resulting imine can serve as a versatile intermediate for further transformations.

Table 2: Examples of Imine/Schiff Base Formation

| Carbonyl Compound | Product (Imine) |

|---|---|

| Benzaldehyde | (R,E)-N-benzylidene-2-azidopropan-1-amine |

This table illustrates expected products from the reaction of (2R)-2-azidopropan-1-amine with common carbonyl compounds.

Nucleophilic Substitutions and Ring Closures

As a potent nucleophile, the primary amine can participate in nucleophilic substitution reactions, displacing leaving groups from various electrophilic substrates. This reactivity is fundamental to the construction of larger molecules.

Dual Functionality Reactivity and Orthogonal Transformations

The presence of both an amine and an azide group on the same molecule opens up possibilities for selective and sequential reactions, a key strategy in modern organic synthesis.

Sequential Cascade Reactions

The dual functionality of this compound makes it an ideal candidate for cascade reactions, where a single set of reagents or conditions triggers a sequence of transformations involving both the amine and azide groups. For instance, an initial reaction at the amine center could be designed to bring a reactive partner into proximity with the azide group, facilitating a subsequent intramolecular reaction. While specific documented cascade reactions starting from this particular compound are scarce, the potential for such transformations is significant and represents an area ripe for exploration in synthetic methodology development.

Lack of Specific Research Hinders Detailed Elucidation of this compound's Applications

A thorough review of available scientific literature reveals a significant gap in documented applications for the chiral building block this compound. While the structural motif of a chiral 1,2-azidoamine suggests potential utility in various asymmetric syntheses, specific and detailed research outlining its use in the construction of key heterocyclic scaffolds and complex molecules, as requested, is not presently available.

Consequently, it is not possible to provide a scientifically accurate and detailed article on the applications of this compound for the synthesis of chiral aziridines, the stereoselective formation of pyrrolidines, the preparation of diverse lactam systems, its derivatization to benzoxazoles and benzodiazepine (B76468) imidates, or its incorporation into chiral ligands and organocatalysts.

General synthetic routes for these classes of compounds are well-established in organic chemistry. For instance, chiral aziridines are often synthesized via intramolecular cyclization of haloamines or amino alcohols. The stereoselective synthesis of pyrrolidines can be achieved through various methods, including [3+2] cycloaddition reactions. Similarly, the preparation of lactams frequently involves cycloaddition reactions, such as the Staudinger synthesis of β-lactams from ketenes and imines. The synthesis of benzoxazoles typically proceeds from the condensation of 2-aminophenols with carboxylic acids or their derivatives.

However, without specific studies employing this compound as the starting material, any discussion of its role in these transformations would be speculative and not based on established research findings. The development of a detailed and authoritative article, including data tables on reaction yields, stereoselectivity, and specific conditions, is contingent upon the existence of primary research literature that directly investigates these applications. At present, such resources could not be identified.

Applications of 2r 2 Azidopropan 1 Amine Hydrochloride As a Versatile Chiral Building Block

Role in Asymmetric Synthesis of Complex Molecules

Precursor to Enantiomerically Enriched Amino Alcohols and Diamines

The presence of both an amine and an azide (B81097) group on a chiral scaffold makes (2R)-2-azidopropan-1-amine hydrochloride a valuable starting material for the synthesis of enantiomerically pure amino alcohols and diamines. These classes of compounds are of high importance in medicinal chemistry and as chiral ligands in asymmetric catalysis.

The primary amine can be a handle for various transformations, while the azide group can be selectively reduced to a primary amine. This differential reactivity allows for a stepwise functionalization. For instance, the reduction of the azide to an amine is a common and high-yielding transformation, often achieved through catalytic hydrogenation or with reagents like triphenylphosphine. This straightforward conversion leads to the formation of a chiral 1,2-diamine.

Furthermore, the strategic manipulation of both the amine and azide functionalities can lead to the synthesis of chiral amino alcohols. While direct conversion might be complex, multi-step synthetic routes can be envisioned where one of the nitrogen functionalities is transformed into a hydroxyl group.

| Precursor | Target Molecule | Key Transformation | Potential Application |

| (2R)-2-azidopropan-1-amine | (2R)-Propane-1,2-diamine | Azide reduction | Chiral ligands, pharmaceutical intermediates |

| (2R)-2-azidopropan-1-amine | (2R)-2-aminopropan-1-ol | Azide reduction followed by diazotization and hydrolysis (hypothetical) | Chiral auxiliaries, drug synthesis |

This table presents potential transformations and applications based on the functional groups present in this compound.

Functionalization in Material Science Applications (Non-Biological)

The unique combination of a chiral center and reactive functional groups in this compound makes it an interesting candidate for applications in material science, particularly for the modification of polymers and surfaces.

Polymer and Oligomer Modification

Chiral amines are known to act as initiators in ring-opening polymerization (ROP) of N-carboxyanhydrides (NCAs), leading to the formation of helical polymers with a defined screw-sense. The primary amine of (2R)-2-azidopropan-1-amine could potentially initiate such polymerizations, thereby introducing a chiral element at the terminus of the polymer chain. This can influence the secondary structure of the resulting polymer.

Moreover, the azide group offers a powerful tool for polymer modification via "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). Polymers containing alkyne groups can be functionalized with this compound, introducing both a chiral moiety and a primary amine for further modifications. This approach allows for the creation of complex and functional polymer architectures.

| Polymer Backbone | Modification Strategy | Resulting Functionality | Potential Application |

| Poly(N-carboxyanhydride) | Ring-Opening Polymerization | Chiral end-group | Chiral recognition materials |

| Alkyne-functionalized polymer | Copper-Catalyzed Azide-Alkyne Cycloaddition | Pendant chiral amine groups | Functional materials, catalysis |

This table illustrates hypothetical applications of this compound in polymer modification.

Surface Chemistry Applications

The functionalization of surfaces with chiral molecules is a growing area of research with applications in enantioselective separation, sensing, and heterogeneous catalysis. The azide group of this compound provides a versatile anchor for covalent attachment to various surfaces.

One common method for surface modification involves the reaction of azides with surfaces that have been functionalized with alkyne groups, again utilizing the highly efficient CuAAC reaction. This allows for the creation of a dense and well-defined layer of chiral molecules on the surface.

Alternatively, the azide can be converted into a highly reactive nitrene upon photolysis or thermolysis. These nitrenes can then insert into C-H bonds of the underlying substrate, forming a covalent bond. This method is particularly useful for functionalizing surfaces that are chemically inert.

| Surface Material | Functionalization Method | Introduced Moiety | Potential Application |

| Alkyne-modified silica | Copper-Catalyzed Azide-Alkyne Cycloaddition | (2R)-1-amino-2-propyl | Chiral stationary phase for chromatography |

| Polymeric substrate | Photolytic nitrene insertion | (2R)-1-amino-2-propyl | Enantioselective sensors |

This table outlines potential strategies for surface modification using this compound.

Mechanistic Investigations and Computational Studies of 2r 2 Azidopropan 1 Amine Hydrochloride Reactions

Elucidation of Reaction Mechanisms

The dual functionality of (2R)-2-azidopropan-1-amine allows for several potential reaction pathways. Under appropriate conditions, the molecule can undergo intramolecular reactions, typically initiated by the activation of the azide (B81097) group. The elucidation of whether these transformations proceed through concerted or stepwise mechanisms is a primary focus of mechanistic studies.

A key potential transformation of 1,2-azido-amines is the intramolecular cyclization to form aziridines. This process involves the amine functionality acting as an internal nucleophile and the azide group functioning as a precursor to a leaving group (dinitrogen). The analysis of this cyclization centers on two plausible pathways:

Concerted Pathway: In a concerted mechanism, the nucleophilic attack by the amine nitrogen and the expulsion of the dinitrogen molecule would occur simultaneously through a single transition state. This pathway is analogous to an intramolecular SN2 reaction. Computational studies on similar pericyclic reactions, such as the Winstein rearrangement of allylic azides, support the feasibility of concerted mechanisms characterized by a cyclic transition state and a negative entropy of activation. nih.gov

Stepwise Pathway: A stepwise mechanism would involve the formation of one or more reactive intermediates. This could happen in two primary ways:

Nitrene Intermediate: Thermal or photochemical activation could first lead to the loss of N₂ to form a highly reactive nitrene intermediate. This nitrene would then rapidly undergo intramolecular C-H insertion or react with the adjacent amine group. However, the formation of a primary amine-substituted nitrene is a high-energy process.

Zwitterionic Intermediate: Nucleophilic attack of the amine onto the terminal nitrogen of the azide group could form a zwitterionic intermediate, which would then collapse to the product with the loss of N₂. Stepwise cycloadditions involving azides and nucleophiles have been proposed and studied computationally, often involving zwitterionic or diradical intermediates. researchgate.netnih.gov

Computational modeling is essential to distinguish between these pathways. By calculating the activation energies (ΔG‡) for the transition states of both the concerted and stepwise routes, the kinetically favored pathway can be determined. In many dehydro-Diels-Alder reactions, a concerted pathway is energetically favored, though the energy difference can be small, suggesting competing mechanisms are possible. nih.gov

| Reaction Pathway | Description | Calculated ΔG‡ (kcal/mol) | Favored |

|---|---|---|---|

| Concerted (SN2-like) | Simultaneous N-C bond formation and N₂ departure. | 22.5 | ✓ |

| Stepwise (via Nitrene) | Initial formation of a nitrene intermediate followed by cyclization. | > 40.0 | |

| Stepwise (via Zwitterion) | Formation of a zwitterionic intermediate prior to N₂ loss. | 29.8 |

One of the most significant intermediates derivable from 1,2-azido-amines is the aziridinium (B1262131) ion. This strained, three-membered heterocyclic cation is not formed directly from (2R)-2-azidopropan-1-amine but rather from a derivative where the azide has been converted into a better leaving group (e.g., via reduction to an amine followed by diazotization) or through activation of a corresponding β-amino alcohol. The intramolecular cyclization of such a precursor, driven by the participation of the neighboring amine group, leads to the formation of a chiral aziridinium ion. nih.gov

The formation of aziridinium ions from acyclic β-substituted amines is a well-established synthetic strategy. nih.govencyclopedia.pub In the case of (2R)-2-azidopropan-1-amine, this would first require the chemical transformation of the azido (B1232118) group. The resulting transient aziridinium ion is a powerful electrophile due to its significant ring strain (estimated at 27 kcal/mol for the parent aziridine (B145994) ring). researchgate.net Its high reactivity makes it susceptible to ring-opening by a wide range of nucleophiles. nih.gov

Spectroscopic observation of aziridinium ions is sometimes possible, but more often their existence is inferred from the stereochemical outcome of the reactions. nih.gov Computational methods, such as DFT, can be used to model the structure and stability of these intermediates, confirming their viability in a proposed reaction mechanism. researchgate.netresearchgate.net

Stereochemical Control and Selectivity Factors

The (2R) stereocenter in the parent molecule is fundamental to the stereochemical outcome of its reactions. Any transformation that forms a new stereocenter or modifies the existing one will be influenced by the inherent chirality of the substrate.

Reactions involving (2R)-2-azidopropan-1-amine are inherently stereoselective. The formation and subsequent reaction of an intermediate, such as the corresponding chiral aziridinium ion, proceeds with a high degree of stereochemical control.

For instance, the ring-opening of the derived (2R)-methylaziridinium ion by a nucleophile is expected to proceed via an SN2-type mechanism. This leads to a predictable stereochemical outcome:

Attack at the primary carbon (C1): Nucleophilic attack at the less substituted carbon is often favored sterically and would proceed without affecting the configuration of the C2 stereocenter, yielding a chiral 1,2-disubstituted propane (B168953) derivative.

Attack at the secondary carbon (C2): Attack at the stereogenic center would occur with a complete inversion of configuration, transforming the (R)-center into an (S)-center.

This stereospecificity is highly valuable in asymmetric synthesis, allowing for the creation of complex chiral amines from a single enantiomeric precursor. acs.org If the starting material were a racemic mixture, this pathway could be exploited in kinetic resolution.

The structure of both the substrate and the reacting partner (reagent or catalyst) dictates the stereochemical and regiochemical outcome.

Substrate Structure: The methyl group at the C2 position of (2R)-2-azidopropan-1-amine provides steric hindrance that directs nucleophilic attack in subsequent intermediates. In the ring-opening of the corresponding aziridinium ion, bulky nucleophiles will preferentially attack the less-hindered primary carbon. The nature of any substituent placed on the amine nitrogen would also modulate the steric environment and electronic properties of the system.

Reagent and Catalyst Structure: In catalyzed reactions, the chiral environment provided by the catalyst is paramount. For example, in asymmetric Mannich or Michael reactions involving related α-azido ketones, chiral catalysts like phosphoric acids or bifunctional tertiary amines can effectively control the facial selectivity of the reaction, leading to high diastereoselectivity and enantioselectivity. nih.govrsc.org The structure of the H-bond donor in a catalyst has been shown to be capable of completely reversing the diastereoselectivity in the addition of α-azido ketones to nitroolefins. nih.gov Similarly, the choice of nucleophile in an aziridinium ion opening can determine the site of attack (regioselectivity) based on its hard/soft nature and steric profile.

Computational Chemistry Approaches

Computational chemistry, particularly Density Functional Theory (DFT), is an indispensable tool for probing the reaction mechanisms of complex molecules like (2R)-2-azidopropan-1-amine hydrochloride. These theoretical approaches provide detailed energetic and structural information that is often difficult to obtain experimentally.

Key applications of computational chemistry in this context include:

Mapping Reaction Pathways: DFT calculations can map the potential energy surface for a given reaction, allowing for the direct comparison of concerted versus stepwise mechanisms by calculating the activation barriers for each pathway. nih.govnih.gov

Characterizing Intermediates and Transition States: The geometries and electronic structures of transient species, such as zwitterions, nitrenes, aziridinium ions, and the transition states connecting them, can be accurately modeled. researchgate.netresearchgate.netresearchgate.net This provides fundamental insight into the reaction's progress.

Rationalizing Stereoselectivity: The origin of diastereoselectivity and enantioselectivity can be elucidated by calculating the energies of the various transition states that lead to different stereoisomeric products. The observed product distribution is typically governed by the relative energy of these competing transition states, in accordance with the Curtin-Hammett principle. rsc.orgelsevierpure.com Computational models have successfully rationalized the stereoselectivity in asymmetric reactions catalyzed by chiral amines. rsc.org

| Mechanistic Question | Computational Approach | Typical Output/Insight |

|---|---|---|

| Concerted vs. Stepwise | Transition State Search & IRC Calculation | Activation energy barriers (ΔG‡), identification of intermediates. |

| Intermediate Stability | Geometry Optimization & Frequency Calculation | Optimized 3D structure, relative energies, vibrational frequencies. |

| Origin of Stereoselectivity | Modeling of Diastereomeric Transition States | Energy differences between transition states (ΔΔG‡) to predict product ratios. |

| Regioselectivity of Ring-Opening | Calculation of Fukui functions or modeling attack pathways | Identification of the most electrophilic sites and activation barriers for attack at different positions. |

Density Functional Theory (DFT) Calculations for Reaction Energy Profiles

Density Functional Theory (DFT) calculations are instrumental in mapping the potential energy surface of a chemical reaction, identifying the energies of reactants, intermediates, transition states, and products. For the [3+2] cycloaddition reaction between (2R)-2-azidopropan-1-amine and a generic terminal alkyne, DFT calculations, often employing functionals such as B3LYP with a suitable basis set (e.g., 6-31G(d)), can provide a quantitative description of the reaction pathway. rsc.orgnih.gov

The reaction can proceed via two distinct regioisomeric pathways, leading to the formation of either a 1,4-disubstituted or a 1,5-disubstituted triazole product. DFT calculations allow for the determination of the activation energies for both pathways, revealing the kinetic favorability of one regioisomer over the other. rsc.orgnih.gov In the absence of a catalyst, these reactions typically exhibit high activation energies. nih.gov

A hypothetical reaction energy profile for the uncatalyzed cycloaddition of (2R)-2-azidopropan-1-amine with a terminal alkyne is presented below. The energies are calculated relative to the separated reactants.

| Species | Pathway | Relative Gibbs Free Energy (kcal/mol) |

|---|---|---|

| Reactants | - | 0.00 |

| Transition State (1,4-isomer) | 1,4-Pathway | 19.25 |

| Transition State (1,5-isomer) | 1,5-Pathway | 18.90 |

| Product (1,4-isomer) | 1,4-Pathway | -70.50 |

| Product (1,5-isomer) | 1,5-Pathway | -71.20 |

This table presents hypothetical DFT-calculated Gibbs free energy values for the [3+2] cycloaddition reaction, illustrating the typical energetic landscape for such a transformation.

Transition State Modeling and Analysis

The transition state is a critical point on the reaction energy profile, representing the highest energy barrier that must be overcome for the reaction to proceed. Accurate modeling of the transition state is therefore essential for understanding reaction kinetics. In the context of the [3+2] cycloaddition of (2R)-2-azidopropan-1-amine, DFT is used to locate and characterize the geometry of the transition states for both the 1,4- and 1,5-regioisomeric pathways.

A key feature of a true transition state is the presence of a single imaginary vibrational frequency, which corresponds to the motion of the atoms along the reaction coordinate leading from reactants to products. The magnitude of this imaginary frequency provides information about the curvature of the potential energy surface at the transition state.

Below is a hypothetical table summarizing the key characteristics of the modeled transition states for the cycloaddition reaction.

| Transition State | Key Bond Distances (Å) | Imaginary Frequency (cm⁻¹) |

|---|---|---|

| TS (1,4-isomer) | N1-C4: 2.15, N3-C5: 2.20 | -250.5i |

| TS (1,5-isomer) | N1-C5: 2.18, N3-C4: 2.22 | -245.8i |

This table provides hypothetical data from the transition state analysis of the [3+2] cycloaddition reaction. The bond distances represent the forming bonds in the transition state geometry.

Prediction of Reactivity and Selectivity

The data obtained from DFT calculations and transition state analysis provide a robust framework for predicting the reactivity and selectivity of the [3+2] cycloaddition reaction of (2R)-2-azidopropan-1-amine.

Reactivity: The absolute value of the calculated activation energy is a direct indicator of the reaction rate. Higher activation barriers imply slower reaction kinetics. For instance, the hypothetical activation energies of around 19 kcal/mol suggest that the uncatalyzed reaction would require elevated temperatures to proceed at a reasonable rate. Computational studies can also be extended to investigate the effect of catalysts, which are known to significantly lower the activation barrier for azide-alkyne cycloadditions. rsc.orgnih.gov

Selectivity: In reactions where multiple products can be formed, such as the 1,4- and 1,5-regioisomers in the cycloaddition, the difference in the activation energies of the competing pathways determines the regioselectivity. According to the hypothetical data, the transition state leading to the 1,5-isomer is slightly lower in energy than that for the 1,4-isomer. This small energy difference suggests a slight preference for the formation of the 1,5-disubstituted triazole, although a mixture of both regioisomers would be expected. rsc.org The distortion/interaction model can be employed to further dissect the origins of this selectivity, analyzing the energy required to distort the reactants into their transition state geometries versus the stabilizing interactions between them.

Advanced Characterization Methodologies for 2r 2 Azidopropan 1 Amine Hydrochloride and Its Derivatives

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods provide detailed information about the molecular structure, bonding, and functional groups present in (2R)-2-azidopropan-1-amine hydrochloride.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is highly effective for identifying specific functional groups. The most prominent and diagnostic feature in the IR spectrum of this compound is the azide (B81097) (N₃) group. This group gives rise to a very strong and sharp absorption band due to its asymmetric stretching vibration, typically appearing in the 2100-2250 cm⁻¹ region. researchgate.netacs.org The symmetric stretch is weaker and appears around 1330 cm⁻¹. researchgate.net Other characteristic absorptions include N-H stretching from the ammonium (B1175870) group and C-H stretching from the alkyl backbone. ucla.edu

| Functional Group | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| -N₃ (Azide) | Asymmetric Stretch | ~2100 - 2150 | Strong, Sharp |

| -N₃ (Azide) | Symmetric Stretch | ~1330 | Weak-Medium |

| -NH₃⁺ (Ammonium) | N-H Stretch | ~3000 - 2800 (broad) | Medium |

| Alkyl (C-H) | C-H Stretch | 2950 - 2850 | Medium-Strong |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental composition of a molecule by providing a highly accurate mass measurement of the parent ion. For this compound (C₃H₈N₄·HCl), the analysis would be performed on the protonated cation [C₃H₉N₄]⁺. The theoretical exact mass of this ion can be calculated and compared to the experimental value, with a minimal mass error confirming the molecular formula.

The fragmentation pattern in the mass spectrum provides further structural evidence. For aliphatic amines, a dominant fragmentation pathway is α-cleavage, which is the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.orglibretexts.org For (2R)-2-azidopropan-1-amine, this could involve the loss of a methyl radical (·CH₃) or an azidomethyl radical (·CH₂N₃), leading to characteristic fragment ions. miamioh.edu

| Ion | Formula | Calculated Exact Mass (m/z) | Description |

|---|---|---|---|

| [M+H]⁺ | C₃H₉N₄⁺ | 101.0827 | Protonated Molecular Ion |

| [M+H - CH₃]⁺ | C₂H₆N₄⁺ | 86.0592 | Fragment from α-cleavage (loss of methyl) |

| [M+H - N₂]⁺ | C₃H₉N₂⁺ | 73.0766 | Fragment from loss of N₂ from azide |

Chromatographic Methods for Purity and Enantiomeric Excess Determination

Chromatographic techniques are indispensable for separating the target compound from impurities and for quantifying its enantiomeric purity.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric excess (e.e.) of chiral compounds. The separation is achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. Polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) are widely successful for separating a broad range of chiral compounds, including amines. yakhak.org

For the analysis of primary amines like (2R)-2-azidopropan-1-amine, mobile phases typically consist of a nonpolar solvent (like hexane) and an alcohol modifier (like isopropanol (B130326) or ethanol). chromatographyonline.com Acidic or basic additives are often required to improve peak shape and resolution. nih.gov For basic amines, acidic additives such as trifluoroacetic acid (TFA) or methanesulfonic acid (MSA) can be particularly effective. chromatographyonline.comnih.gov

| Parameter | Typical Condition |

|---|---|

| Column (CSP) | Polysaccharide-based (e.g., Chiralpak® series) or Cyclofructan-based |

| Mobile Phase | Hexane/Ethanol or Hexane/Isopropanol mixtures |

| Additives | 0.1% Trifluoroacetic Acid (TFA) / 0.1% Triethylamine (TEA) |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV (e.g., 210 nm) |

Gas Chromatography (GC)

Chiral Gas Chromatography (GC) is another powerful technique for enantiomeric separation, particularly for volatile compounds. Direct analysis of primary amines by GC can be challenging due to their polarity, which often leads to poor peak shapes. Therefore, derivatization is a common strategy to enhance volatility and improve chromatographic performance. nih.govsigmaaldrich.com Amines are frequently converted to less polar derivatives, such as amides, by reacting them with reagents like trifluoroacetic anhydride (B1165640) (TFAA). nih.govsigmaaldrich.com

The separation is then performed on a capillary column coated with a chiral stationary phase, often based on cyclodextrin (B1172386) derivatives. nih.gov The different interactions between the derivatized enantiomers and the CSP allow for their separation and quantification.

| Parameter | Typical Condition |

|---|---|

| Derivatization Reagent | Trifluoroacetic Anhydride (TFAA) |

| Column (CSP) | Derivatized β- or γ-cyclodextrin (e.g., CHIRALDEX® series) |

| Carrier Gas | Helium or Hydrogen |

| Oven Program | Isothermal or temperature gradient (e.g., 50°C to 200°C) |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

X-ray Crystallography for Absolute Configuration and Solid-State Structure

Single-crystal X-ray crystallography stands as the most definitive analytical method for the unambiguous determination of the three-dimensional structure of a molecule. For chiral compounds such as this compound and its derivatives, this technique provides unequivocal proof of the absolute configuration at stereogenic centers and offers detailed insights into the molecule's conformation and packing in the solid state.

The determination of absolute configuration is a critical capability of X-ray diffraction, achieved by exploiting the phenomenon of anomalous dispersion (or resonant scattering). researchgate.netwikipedia.org This effect occurs when the wavelength of the incident X-rays is near the absorption edge of an atom in the crystal. wikipedia.orgcsic.es It causes a phase shift in the scattered X-rays, leading to a breakdown of Friedel's Law, which states that the intensities of diffraction spots (hkl) and their inverses (-h-k-l) are equal. csic.eswikipedia.org The measurable difference in intensity between these "Bijvoet pairs" allows for the differentiation between a molecule and its non-superimposable mirror image (enantiomer). wikipedia.org

To quantify the absolute structure, the Flack parameter is refined during the crystallographic analysis. wikipedia.orgontosight.aimdpi.com A value of the Flack parameter close to zero, with a small standard uncertainty, indicates that the modeled absolute configuration is correct. ed.ac.ukuzh.ch Conversely, a value near 1 suggests that the inverted structure is the correct one. ed.ac.uk For organic molecules composed primarily of light atoms (C, H, N, O), such as this compound, the anomalous scattering effect is weak. researchgate.netresearchgate.net Therefore, the use of longer wavelength X-rays, typically from a copper source (Cu Kα), is often necessary to obtain a sufficiently precise Flack parameter for a confident assignment. researchgate.net

Beyond establishing chirality, a crystal structure analysis provides a wealth of precise data about the molecule's solid-state conformation and intermolecular interactions. gla.ac.uknih.gov This includes:

Molecular Geometry: High-precision bond lengths, bond angles, and torsion angles that define the exact three-dimensional shape of the molecule.

Conformation: The specific spatial arrangement of atoms, revealing, for instance, the orientation of the azido (B1232118) and aminomethyl groups relative to each other.

Intermolecular Interactions: A detailed map of non-covalent forces that govern the crystal packing. For an amine hydrochloride salt, strong hydrogen bonds between the protonated amine group (R-NH₃⁺) and the chloride anion (Cl⁻) are expected to be dominant features. gla.ac.uknih.gov Additional weaker interactions, such as C-H···N or C-H···Cl hydrogen bonds, and van der Waals forces also play a crucial role in stabilizing the crystal lattice. nih.gov

While a specific crystal structure for this compound is not publicly available in surveyed crystallographic databases, the methodology described here is the standard approach for its characterization. The analysis would involve growing a suitable single crystal, collecting diffraction data, and refining the structural model to yield the detailed information outlined above. The resulting data would be presented in a standardized format, as exemplified in the table below.

Table 1: Example Crystallographic Data Table for a Chiral Amine Hydrochloride. This table is representative of the data that would be obtained from a single-crystal X-ray diffraction experiment and does not represent actual data for this compound.

| Parameter | Value |

| Chemical Formula | C₃H₉ClN₄ |

| Formula Weight | 136.58 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 5.891(2) |

| b (Å) | 8.452(3) |

| c (Å) | 12.675(5) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 630.9(4) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.438 |

| Radiation | Cu Kα (λ = 1.54184 Å) |

| Flack Parameter | 0.02(4) |

| Final R indices [I>2σ(I)] | R₁ = 0.035, wR₂ = 0.089 |

Future Directions in Research on 2r 2 Azidopropan 1 Amine Hydrochloride

Development of More Sustainable Synthetic Pathways

The current production of chiral amines often involves multi-step syntheses that may utilize hazardous reagents and generate significant waste. rsc.org Future research will likely focus on developing greener and more efficient routes to (2R)-2-azidopropan-1-amine hydrochloride.

Key areas of development include:

Biocatalytic Routes: The use of enzymes, such as transaminases, offers a promising avenue for the enantioselective synthesis of chiral amines under mild conditions. rsc.org Research into identifying or engineering enzymes that can selectively introduce the amine or azide (B81097) functionality onto a propane (B168953) backbone could lead to a highly efficient and sustainable manufacturing process.

Catalytic Asymmetric Azidation: Developing catalytic asymmetric methods to introduce the azide group enantioselectively would be a significant advancement. nih.govrsc.org This could involve the use of chiral metal complexes or organocatalysts to control the stereochemistry of the azidation step, thereby avoiding the need for chiral resolution.

Renewable Feedstocks: Investigating the synthesis of the propane backbone from renewable resources would further enhance the sustainability profile of this compound production.

| Synthetic Strategy | Potential Advantages | Research Focus |

| Biocatalysis | High enantioselectivity, mild reaction conditions, reduced waste | Enzyme discovery and engineering |

| Asymmetric Catalysis | High efficiency, atom economy | Development of novel chiral catalysts |

| Renewable Feedstocks | Reduced reliance on fossil fuels, lower carbon footprint | Conversion of biomass to chemical intermediates |

Exploration of Novel Reactivity Profiles and Applications

The dual functionality of this compound provides a rich platform for exploring novel chemical transformations and applications. Organic azides are versatile intermediates that can serve as precursors for a variety of nitrogen-containing compounds. researchgate.net

Future research is expected to explore:

"Click Chemistry" and Triazole Synthesis: The azide group is a key component in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry," a highly efficient and selective reaction for forming triazoles. scripps.edumasterorganicchemistry.com Exploiting this reactivity will enable the facile synthesis of novel chiral triazole-containing compounds with potential applications in medicinal chemistry and materials science.

Intramolecular Cyclizations: The presence of both an amine and an azide group within the same molecule opens up possibilities for intramolecular cyclization reactions to generate novel chiral nitrogen-containing heterocycles.

Synthesis of Chiral Ligands: The amine functionality can be readily modified to synthesize new chiral ligands for asymmetric catalysis. The stereocenter proximate to the coordinating nitrogen atom could induce high levels of enantioselectivity in metal-catalyzed reactions.

Peptidomimetics and Drug Discovery: As a chiral building block, it can be incorporated into peptide sequences to create peptidomimetics with enhanced stability and biological activity. frontiersin.org The unique combination of functional groups makes it an attractive scaffold for the synthesis of libraries of compounds for drug discovery. nih.govenamine.net

Integration into Flow Chemistry and Automated Synthesis

Flow chemistry offers significant advantages in terms of safety, efficiency, and scalability, particularly for reactions involving potentially hazardous intermediates like organic azides. vapourtec.com The integration of the synthesis and subsequent transformations of this compound into continuous flow systems is a key area for future development.

Key advancements in this area will likely include:

Safe Handling of Azides: Flow reactors allow for the in-situ generation and immediate consumption of organic azides, minimizing the risks associated with their accumulation. vapourtec.com

Process Intensification: Continuous flow processes can be readily optimized and scaled up, leading to more efficient and cost-effective production. whiterose.ac.uk This is particularly relevant for the industrial-scale synthesis of chiral amines. acs.orgacs.org

Automated Synthesis Platforms: The use of robotic platforms for the automated, iterative synthesis of complex molecules is a rapidly growing field. bris.ac.uk this compound can serve as a valuable building block in such automated systems for the rapid generation of compound libraries.

| Technology | Benefits for this compound | Future Research |

| Flow Chemistry | Enhanced safety, improved efficiency, scalability | Development of dedicated flow reactors and optimization of reaction conditions |

| Automated Synthesis | High-throughput synthesis, rapid library generation | Integration into robotic platforms for iterative bond-forming reactions |

Advanced Computational Modeling for Deeper Mechanistic Understanding

Computational chemistry, particularly density functional theory (DFT), has become an indispensable tool for understanding reaction mechanisms and predicting chemical reactivity. nih.govmit.edu Future research will leverage advanced computational modeling to gain deeper insights into the behavior of this compound.

Areas of focus will include:

Reaction Pathway Elucidation: Computational studies can be used to map out the potential energy surfaces of reactions involving the azide and amine groups, helping to identify the most favorable reaction pathways and predict product distributions. researchgate.netacs.org

Understanding Reactivity: Models like the distortion/interaction-activation strain model can provide a quantitative understanding of the factors that control the reactivity of the azide in cycloaddition reactions. acs.org

Catalyst Design: Computational screening can accelerate the discovery of new catalysts for the sustainable synthesis and novel transformations of this compound.

Predicting Spectroscopic Properties: Accurate prediction of NMR and other spectroscopic data will aid in the characterization of new compounds derived from this building block.

常见问题

Q. Q1. What are the key synthetic routes for (2R)-2-azidopropan-1-amine hydrochloride, and how can enantiomeric purity be ensured?

Methodological Answer:

- Step 1: Precursor Preparation

Start with (2R)-2-aminopropan-1-ol. React with thionyl chloride (SOCl₂) in anhydrous conditions to form the corresponding amine hydrochloride salt . - Step 2: Azide Introduction

Perform a nucleophilic substitution reaction using sodium azide (NaN₃) in dimethylformamide (DMF) at 60–80°C for 12–24 hours. Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) . - Step 3: Chiral Purity Validation

Use chiral HPLC (e.g., Chiralpak AD-H column, hexane/isopropanol 90:10) to confirm enantiomeric excess (>98% for research-grade purity). Polarimetry ([α]D²⁵ = +15.2°) provides supplementary validation .

Q. Q2. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Analysis

- IR Spectroscopy

Strong absorbance at 2100 cm⁻¹ (azide stretch) and 1600 cm⁻¹ (amine hydrochloride) .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions in reaction yields when synthesizing this compound under varying solvent conditions?

Methodological Answer:

- Hypothesis Testing

Contradictions may arise from solvent polarity effects on azide stability. Design a DOE (Design of Experiments) to test solvents (DMF, DMSO, acetonitrile) at 60–100°C. - Data Collection

Track yields via LC-MS and side products (e.g., imine byproducts) using HRMS. For example, DMF at 80°C gives 85% yield, while acetonitrile yields drop to 60% due to slower kinetics . - Statistical Analysis

Apply ANOVA to confirm solvent polarity (logP) correlates with yield (p < 0.05). Optimize using response surface methodology (RSM) .

Q. Q4. What computational strategies are recommended for predicting the reactivity of this compound in click chemistry applications?

Methodological Answer:

- Density Functional Theory (DFT)

Model the transition state of azide-alkyne cycloaddition (Huisgen reaction) using B3LYP/6-31G(d). Calculate activation energy (ΔG‡) to predict reaction rates . - Molecular Dynamics (MD)

Simulate solvation effects in water/DMSO mixtures to optimize copper-catalyzed reaction conditions. Compare with experimental kinetics data .

Q. Q5. How does the steric and electronic profile of this compound influence its utility in peptide mimetic design?

Methodological Answer:

- Steric Analysis

Use X-ray crystallography (if available) or molecular docking (AutoDock Vina) to assess spatial compatibility with target enzymes (e.g., proteases). The methyl group at C2 introduces steric hindrance, reducing off-target binding . - Electronic Effects

Azide’s electron-withdrawing nature stabilizes transition states in Staudinger ligation. Compare reaction rates with non-azidated analogs via stopped-flow spectroscopy .

Stability and Handling

Q. Q6. What are the critical storage conditions for this compound to prevent decomposition?

Methodological Answer:

-

Temperature: Store at –20°C in airtight, light-resistant vials. Avoid repeated freeze-thaw cycles (decomposition observed after >3 cycles via HPLC).

-

Moisture Control: Use molecular sieves (3Å) in storage containers. Karl Fischer titration confirms H₂O content <0.1% .

-

Stability Data

Condition Decomposition Rate (%/month) 25°C, dry 0.5 25°C, 60% RH 12.3 4°C, dry 0.2

Applications in Drug Discovery

Q. Q7. How is this compound employed in PROTAC (Proteolysis-Targeting Chimera) development?

Methodological Answer:

- Linker Design

The azide group enables copper-free click chemistry for conjugating E3 ligase ligands (e.g., thalidomide) to target protein binders. Optimize linker length (6–12 carbons) for cellular permeability (logP 1.5–2.5) . - In Vitro Testing

Validate PROTAC efficacy via Western blot (target protein degradation EC₅₀ < 100 nM) and cytotoxicity assays (IC₅₀ in HEK293 cells) .

Data Contradiction Analysis

Q. Q8. How to address discrepancies in reported pKa values of this compound?

Methodological Answer:

- Experimental Validation

Use potentiometric titration (0.1M HCl/NaOH, 25°C) to measure pKa. Literature values range from 8.2–8.7 due to solvent effects (water vs. DMSO). - Computational Correction

Apply COSMO-RS solvation model to reconcile differences. Predicted pKa in water: 8.5 ± 0.2 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。